![molecular formula C17H20FN3O2 B2361132 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034609-92-0](/img/structure/B2361132.png)
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FPE belongs to the class of piperidine derivatives and is known to exhibit various biological activities, including anti-inflammatory and analgesic effects.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds to 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone have been extensively studied. For instance, Govindhan et al. (2017) explored the synthesis of a related compound using click chemistry, highlighting its thermal stability and potential for further biological applications (Govindhan et al., 2017). Additionally, research by Venugopal et al. (2020) involved the synthesis of a series of related compounds, investigating their anti-tubercular activity and performing docking studies to predict interactions with Mycobacterium tuberculosis (Venugopal et al., 2020).
Molecular Docking Studies
- Molecular docking studies are a crucial aspect of understanding the interactions and potential applications of these compounds. Mary et al. (2015) conducted molecular docking studies on a related compound, suggesting potential anti-neoplastic properties due to its interaction with specific enzymes (Mary et al., 2015).
Potential Antimicrobial and Antitubercular Activities
- Several studies have explored the antimicrobial and antitubercular potential of compounds related to 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone. For example, Asif et al. (2021) synthesized novel derivatives and evaluated their antibacterial properties against common pathogenic bacteria (Asif et al., 2021). Similarly, Landage et al. (2019) also synthesized new derivatives and assessed their antibacterial activities (Landage et al., 2019).
Neuroprotective and Antileukemic Activities
- Research by Gao et al. (2022) on benzylpiperazine-based edaravone derivatives, which are structurally related, revealed significant neuroprotective activities both in vitro and in vivo (Gao et al., 2022). Additionally, Vinaya et al. (2012) synthesized derivatives that demonstrated good antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-10-8-15(19-20)13-5-4-9-21(11-13)17(22)12-23-16-7-3-2-6-14(16)18/h2-3,6-8,10,13H,4-5,9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAVGOZEMDHCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.